Compound Description: IFT_247 is a derivative of 5,7-diacyl-3-H(alkyl)-6-aryl-5H-[1,2,4] triazolo[3,4-b][1,3,4]thiadiazine. Studies on mice demonstrated IFT_247 exhibits a dose-dependent analgesic effect, with a maximum effective dose of 25 mg/kg. [] Further research indicated that its analgesic mechanism does not involve opioid receptors. [] Additionally, IFT_247 did not significantly alter mouse behavior in open field tests and was classified as a low-toxicity substance (Class IV according to Noge and Sterner classification). []
Relevance: Both IFT_247 and the target compound, 2-(Benzylthio)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone, share a common structural motif - a heterocyclic ring system containing nitrogen and sulfur. IFT_247 incorporates a [, , ]triazolo[3,4-b][1,3,4]thiadiazine core, while the target compound features a 1,2,4-oxadiazole ring linked to a thiophene group.
Compound Description: This compound is notable for its existence in various crystalline forms. [] These forms are characterized by their non-absorbent properties and potential medical applications. [] Research suggests that these crystalline forms may be useful in treating diseases associated with premature termination codons. [] These diseases include, but are not limited to:
Compound Description: A new and efficient method for synthesizing this compound was developed, involving the thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one. [] This reaction utilizes 1,1'-carbonyldiimidazole (CDI) and a base-promoted cycle-opening of the intermediate, 3H,5H-[1,2,4]oxadiazolo[3,4-a]isoindole-3,5-dione. []
Compound Description: This compound was synthesized using 4-chlorophenol as a starting material. [] It was specifically investigated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. []
Compound Description: ADX47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). [] It enhances N-methyl-d-aspartate receptor function and is studied for its potential as a novel treatment for schizophrenia. [] Preclinical studies demonstrate that ADX47273 exhibits antipsychotic-like and procognitive effects. []
Compound Description: This class of compounds was identified as potent phytoene desaturase (PDS) inhibitors through a combination of virtual screening and structure optimization techniques. [] Notably, compound 1b (1-(4-chlorophenyl)-2-((5-(hydroxymethyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one) within this series displayed broad-spectrum herbicidal activity against various weeds. []
Compound Description: This compound was synthesized via a condensation reaction involving a carbamimide and 3-fluorobenzoic acid. [] Its structure was characterized using various spectroscopic methods and single-crystal X-ray diffraction. [] While it showed poor antibacterial activity, it exhibited moderate anthelmintic activity in vitro. []
Compound Description: This compound serves as a terpyridine-based tridentate ligand in the formation of iron(II) and nickel(II) bis(ligand) complexes. [] The iron complex exhibits a spin transition above room temperature, as evidenced by magnetic and Mossbauer spectral data. []
Compound Description: This series of compounds was synthesized using a microwave-assisted technique involving the cyclization of N'-[(1Z)-1-(substituted phenyl)ethylidene] benzohydrazide derivatives on a silica gel support. [] These compounds were primarily characterized using spectroscopic methods and were subsequently screened for their antibacterial activity. []
Compound Description: This series of compounds was synthesized and characterized using spectroscopic methods, and their antibacterial activity against both Gram-positive and Gram-negative bacteria was evaluated. []
Compound Description: This compound is a known selective COX-2 inhibitor. Its crystal structure reveals the importance of weak hydrogen bonds, chalcogen bonds, and unorthodox nonbonded interactions (F···π and S···C(π) contacts) in its supramolecular self-assembly. []
[[1,2,4]Triazolo[4,3-a]pyridine-3-yl]acetamides with an 1,2,4-oxadiazol cycle in positions 6, 7 and 8
Compound Description: This is a group of 32 novel acetamide derivatives, each bearing an 1,2,4-oxadiazole cycle at different positions on a [, , ]triazolo[4,3-a]pyridine scaffold. [] These compounds were synthesized and characterized, with their pharmacological activities under investigation. []
Compound Description: These compounds were studied for their reactivity in dioxane-water solutions at varying pH levels. [] Their reactions involved rearrangements into 1-aryl-3-benzoylamino-1,2,4-triazoles, and the kinetic data indicated both uncatalyzed and base-catalyzed mechanisms. []
Compound Description: The crystal structure of this compound was solved and revealed the presence of intermolecular π–π and C—H⋯π interactions contributing to its three-dimensional structure. []
1-(5-((3,5-Dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone and its Analogs (8a-f)
Compound Description: This series of ethanone derivatives was synthesized and characterized using spectroscopic techniques, with an emphasis on their antimicrobial activities. []
Compound Description: A series of (Z)-N-(1-(2-(2-amino-3-((dimethylamino) methyl) phenyl)-5-phenyl-1,3,4, oxadiazol-3(2H)-yl)ethanone derivatives were synthesized and studied for their antimicrobial and antioxidant activities. [] Notably, some of these analogs showed significant antimicrobial activity and potent hydrogen peroxide scavenging activity. []
Compound Description: The crystal structure of this compound was determined, revealing details about its bond lengths, angles, and planarity. []
6-(1H-Benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones with Acetamide and 1,2,4-Oxadiazol-5-ylmethyl Substituents
Compound Description: This study focused on the synthesis and antimicrobial activity of a series of novel 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one derivatives modified with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents. [] Some of these compounds exhibited higher antimicrobial activity compared to the reference drug Streptomycin. [] Docking studies suggested that these compounds might exert their antimicrobial effects by targeting the 16S rRNA and TrmD. []
Compound Description: This compound was synthesized from the reaction of N′-(3,4-dichlorobenzylidene)-3,4,5-trimethoxybenzohydrazide and acetic anhydride. [] Structural analysis showed a small twist between the oxadiazoline and benzene rings. [] The crystal structure is stabilized by C—H⋯ O and C—H⋯ N hydrogen bonds. []
2-[4-(3-{(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)
Compound Description: BI 665915 emerged from a research program focusing on oxadiazole-containing 5-lipoxygenase activating protein (FLAP) inhibitors. [] This compound demonstrated strong FLAP binding potency and effectively inhibited LTB4 synthesis in human whole blood. [] Its favorable DMPK profile, predicted low human clearance, and low risk for drug-drug interactions make it a promising candidate for further development. []
3-Aryl-2-(3'-substituted-1',2',4'-oxadiazol-5'-yl)tropane Analogues of Cocaine
Compound Description: This group of compounds represents a series of cocaine analogs where the ester group is replaced with a 1,2,4-oxadiazole ring. [] These analogs exhibited high affinity for the dopamine transporter, with some demonstrating selectivity for the dopamine transporter over the serotonin and norepinephrine transporters. []
[7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435) and Its N-Oxide Metabolite TG100855
Compound Description: TG100435 is a multitargeted Src family kinase inhibitor with promising anticancer activity. [, ] Its major metabolite, TG100855 (the N-oxide of TG100435), exhibits even greater potency against various kinases. [, ] Research indicates that flavin-containing monooxygenases (FMOs) primarily mediate the conversion of TG100435 to TG100855. [] Conversely, cytochrome P450 reductase appears to be responsible for the reverse reaction. [] This cyclic metabolic interconversion between TG100435 and its more potent metabolite significantly contributes to the overall tyrosine kinase inhibition observed in preclinical models. [, ]
Compound Description: These are novel tricyclic heterocyclic compounds synthesized through a multi-step process. [] The synthesis involves using 5-amino-3-(methylthio)-1H-1,2,4-triazole and 5-bromo-2,4-dichloro-6-methylpyrimidine as starting materials. []
2-Ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylic Acid (Azilsartan) and Related Intermediates
Compound Description: This research focuses on a new method for synthesizing Azilsartan, an angiotensin II receptor blocker used to treat hypertension. [] The method involves a specific intermediate, 2-ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid. [] This intermediate highlights a key step in a more efficient and industrially scalable synthesis of Azilsartan. []
1-Isonicotinoyl-4-phenylthiosemicarbazide and its Derivatives
Compound Description: This compound and its derivatives, N-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrochloride and 4-phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione, were synthesized and structurally characterized. [] They were investigated for their antioxidant activity. []
Compound Description: This study describes the synthesis and antibacterial activity of a new series of 1-(5-(2-tolyloxyquinoline-3-yl)-2-(pyridine-4-yl)-1,3,4-oxidiazol-3(2H)-yl)ethanones. [] These compounds were prepared through the cyclization of N'-((2-(p-tolyloxy)quinoline-3-yl)methylene) isonitonohydrazide. [] The synthesized compounds were evaluated for their antibacterial activity, and some showed promising results. []
Compound Description: This compound's crystal structure was solved and revealed details about the dihedral angles between the triazole, thiophene, and phenyl rings within the molecule. [] The crystal packing analysis revealed weak π–π interactions between adjacent thiophenyl and triazolyl groups. []
Compound Description: This compound was synthesized and its crystal structure was analyzed. [] The structure revealed a chair conformation for the piperazine ring and a dihedral angle between the oxadiazole and benzene rings. [] Weak C—H⋯O interactions were observed in the crystal packing. []
Compound Description: This compound was synthesized through the condensation of 2-(9H-carbazol-9-yl)acetohydrazide with acetic anhydride. [] It was characterized using various spectroscopic techniques to confirm its structure. []
Compound Description: This compound is a methylated intermediate used in the preparation of a catechol-o-methyltransferase inhibitor, a potential therapeutic agent for Parkinson's disease. []
5-[3-(2,5-Dichloro-4,6-dimethyl-1-oxy-pyridin-3-yl)[1,2,4]oxadiazol-5-yl]-3-nitrobenzene-1,2-Diol Crystal Form
Compound Description: This research focuses on a new polymorph of 5-[3-(2,5-dichloro-4,6-dimethyl-1-oxy-pyridin-3-yl)[1,2,4]oxadiazol-5-yl]-3-nitrobenzene-1,2-diol, highlighting its potential use as an active pharmaceutical ingredient. []
Compound Description: This compound's structure was characterized using X-ray diffraction and DFT calculations, revealing structural details and intermolecular interactions. []
Compound Description: The crystal structure of this compound revealed the presence of C—H⋯O and C—H⋯N interactions, which contribute to the formation of chains within its crystal lattice. []
Compound Description: This compound was synthesized and its molecular structure was analyzed. [] Intramolecular and intermolecular interactions were identified, providing insights into its structural features. []
2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol
Compound Description: This compound was synthesized and evaluated for its toxicological and antifungal properties. [] It exhibited low toxicity and moderate antifungal activity against Rhizopus orizae. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.